molecular formula C22H22N2O5 B2667877 (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 900281-21-2

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No.: B2667877
CAS No.: 900281-21-2
M. Wt: 394.427
InChI Key: WDZQVHNDOWNKHZ-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound with a complex structure that includes a benzofuran core, a nitrobenzylidene moiety, and a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrobenzylidene Group: This step often involves a condensation reaction between a benzofuran derivative and a nitrobenzaldehyde under basic conditions to form the benzylidene linkage.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of a suitable leaving group on the benzofuran core with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas are common.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of amino derivatives of the compound.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the nitro group and the piperidine moiety suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for further drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the piperidine moiety might enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 6-hydroxybenzofuran and 7-methoxybenzofuran share a similar core structure.

    Piperidine Derivatives: Compounds such as 4-methylpiperidine and 1-benzylpiperidine have similar piperidine moieties.

    Nitrobenzylidene Compounds: Compounds like 3-nitrobenzylideneacetone share the nitrobenzylidene group.

Uniqueness

What sets (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one apart is the combination of these functional groups in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-7-9-23(10-8-14)13-18-19(25)6-5-17-21(26)20(29-22(17)18)12-15-3-2-4-16(11-15)24(27)28/h2-6,11-12,14,25H,7-10,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZQVHNDOWNKHZ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.